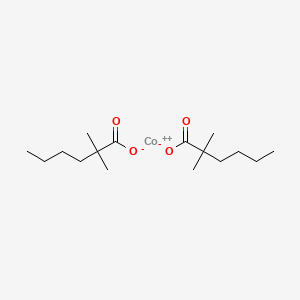
Cobalt bis(dimethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt bis(dimethylhexanoate) is a coordination compound with the molecular formula C₁₆H₃₀CoO₄. It is a cobalt complex where cobalt is coordinated with two dimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt bis(dimethylhexanoate) can be synthesized through the reaction of cobalt salts with dimethylhexanoic acid under controlled conditions. The reaction typically involves the use of cobalt(II) acetate or cobalt(II) chloride as the cobalt source. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the cobalt complex.
Industrial Production Methods
In industrial settings, the production of cobalt bis(dimethylhexanoate) follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cobalt bis(dimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt bis(dimethylhexanoate) can lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) complexes.
Scientific Research Applications
Cobalt bis(dimethylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of cobalt bis(dimethylhexanoate) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center can undergo redox reactions, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of hydrogen in hydrogenation reactions or the interaction with biological molecules in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
Cobalt bis(dicarbollide): Another cobalt complex with similar coordination properties.
Cobalt(II) acetate: A simpler cobalt complex used in similar applications.
Cobalt(III) acetylacetonate: A cobalt complex with different ligands but similar redox properties.
Uniqueness
Cobalt bis(dimethylhexanoate) is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its ability to undergo various redox and substitution reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
94086-50-7 |
|---|---|
Molecular Formula |
C16H30CoO4 |
Molecular Weight |
345.34 g/mol |
IUPAC Name |
cobalt(2+);2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Co/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
OZFRTOCPAIDJOH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


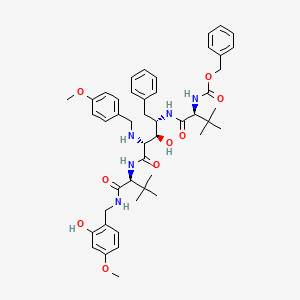
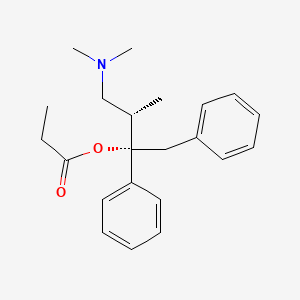


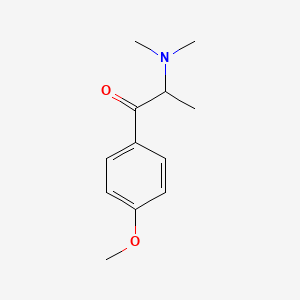
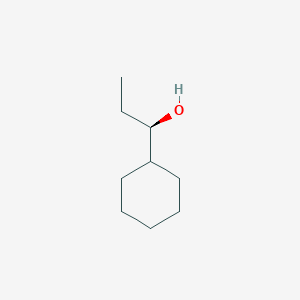
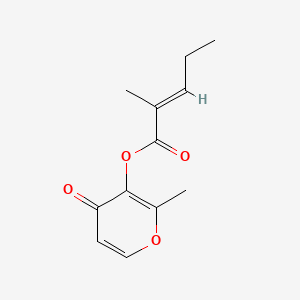


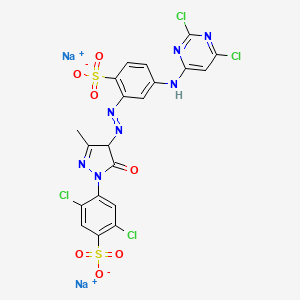
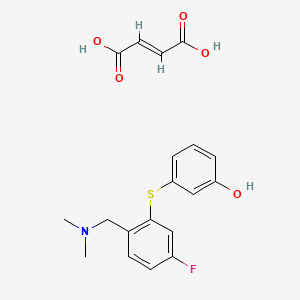

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
